molecular formula C3H5Cl3O3S B15089510 Ethanol, 2,2,2-trichloro-, methanesulfonate CAS No. 57392-58-2

Ethanol, 2,2,2-trichloro-, methanesulfonate

Cat. No.: B15089510
CAS No.: 57392-58-2
M. Wt: 227.5 g/mol
InChI Key: WSOBLQNNNMEZAF-UHFFFAOYSA-N
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Description

Ethanol, 2,2,2-trichloro-, methanesulfonate is a chemical compound with the molecular formula C2H3Cl3O3S. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is also referred to as trichloroethanol methanesulfonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2,2,2-trichloro-, methanesulfonate typically involves the reaction of 2,2,2-trichloroethanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CCl3CH2OH+CH3SO2ClCCl3CH2OSO2CH3+HCl\text{CCl}_3\text{CH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CCl}_3\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{HCl} CCl3​CH2​OH+CH3​SO2​Cl→CCl3​CH2​OSO2​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2,2-trichloro-, methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-trichloroethanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted trichloroethanol derivatives can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and methanesulfonic acid.

Scientific Research Applications

Ethanol, 2,2,2-trichloro-, methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethanol, 2,2,2-trichloro-, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: A related compound that lacks the methanesulfonate group.

    Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.

    Ethyl Methanesulfonate: Another alkylating agent with similar reactivity.

Uniqueness

Ethanol, 2,2,2-trichloro-, methanesulfonate is unique due to the presence of both the trichloroethanol and methanesulfonate groups. This combination imparts distinct chemical properties, making it useful in specific applications where other compounds may not be as effective.

Properties

CAS No.

57392-58-2

Molecular Formula

C3H5Cl3O3S

Molecular Weight

227.5 g/mol

IUPAC Name

2,2,2-trichloroethyl methanesulfonate

InChI

InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3

InChI Key

WSOBLQNNNMEZAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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